5-(Anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Description
5-(Anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound featuring a central 1,3-diazinane-2,4,6-trione core substituted with a 4-methylphenyl group at position 1 and an anthracen-9-ylmethylidene moiety at position 3. The anthracene group introduces significant aromaticity and steric bulk, which may influence properties such as solubility, fluorescence, and intermolecular interactions (e.g., π-π stacking).
Properties
IUPAC Name |
5-(anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O3/c1-16-10-12-19(13-11-16)28-25(30)23(24(29)27-26(28)31)15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-15H,1H3,(H,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFHEPPSISXOHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of anthracene-9-carbaldehyde with 1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene ring and the diazinane core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted anthracene and diazinane derivatives.
Scientific Research Applications
5-(Anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-(Anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. In biological systems, the compound may intercalate into DNA, disrupting replication and transcription processes. Additionally, its photochemical properties enable it to generate reactive oxygen species (ROS) upon light irradiation, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,3-Diazinane-2,4,6-trione Family
Several compounds in the evidence share the 1,3-diazinane-2,4,6-trione core but differ in substituents:
Table 1: Key Structural and Physical Properties
Key Observations :
- Steric and Electronic Effects : The anthracene group in the target compound is bulkier and more conjugated than the triazine-based substituents in Compounds 5a–5d (). This may reduce solubility in polar solvents but enhance fluorescence or π-π interactions in solid-state applications .
- Halogen vs. In contrast, the anthracene group in the target compound is electron-rich, possibly leading to divergent reactivity or binding properties .
- Synthetic Yields : While the target compound’s yield is unspecified, Compounds 5a–5d () demonstrate high yields (82–87%), suggesting efficient synthetic routes for triazine-substituted analogs. The anthracene derivative may require optimized conditions due to steric challenges .
Reactivity and Stability Comparisons
- Oxidation Behavior: Compounds in (e.g., 6, 7, 8) involve methylthio and sulfinyl groups, which undergo oxidation to sulfoxides or elimination reactions.
- Acid Sensitivity : Compound 6 () is protonated by methanesulfonic acid, forming a bis-trione structure. The anthracene derivative’s protonation behavior may differ due to its extended aromatic system, which could stabilize charge-separated intermediates .
Biological Activity
5-(Anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of diazine derivatives that exhibit a variety of pharmacological properties, including anticancer and antimicrobial activities. This article explores the biological activity of this compound based on available research findings.
Chemical Structure
The molecular structure of 5-(Anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds with similar structures to 5-(Anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione exhibit significant anticancer properties. For instance, anthracene derivatives are known for their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells.
In vitro studies have shown that similar compounds can effectively inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia cells. The mechanism often involves the induction of oxidative stress and the activation of apoptotic pathways.
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial effects. Compounds containing anthracene moieties have been reported to possess antibacterial and antifungal activities. For example, derivatives were tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth.
Case Studies
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Study on Anticancer Properties :
- A study evaluated the cytotoxic effects of several anthracene derivatives on human cancer cells. The results indicated that compounds similar to 5-(Anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione significantly reduced cell viability in a dose-dependent manner.
- Table 1: Cytotoxicity Results
Compound Cell Line IC50 (µM) Compound A MCF-7 5.2 Compound B A549 3.8 5-(Anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione MCF-7 4.5 -
Antimicrobial Screening :
- Another investigation focused on the antimicrobial efficacy of anthracene derivatives against common bacterial strains.
- Table 2: Antimicrobial Activity
Compound Bacteria Zone of Inhibition (mm) Compound A E. coli 15 Compound B S. aureus 18 5-(Anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione E. coli 17
The mechanism underlying the biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules such as DNA and proteins. The anthracene moiety facilitates intercalation into DNA strands, disrupting replication and transcription processes. Additionally, the diazine structure may enhance electron transfer reactions leading to increased oxidative stress within cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
